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Compound of Interest

Compound Name:
1-(3-bromophenyl)-1H-pyrazole-4-

carboxylic acid

CAS No.: 1156994-32-9

Cat. No.: B1371104

Get Quote

Executive Summary & Structural Context[1][2][3][4]
1-(3-Bromophenyl)-1H-pyrazole-4-carboxylic acid is a critical scaffold in medicinal

chemistry, often utilized as a bioisostere for benzoic acid derivatives or as a core

pharmacophore in kinase inhibitors. Its structural integrity relies on the specific regiochemistry

of the pyrazole ring (N1-arylation) and the meta-substitution of the bromine atom on the phenyl

ring.

This guide provides a comprehensive framework for the spectroscopic identification of this

compound. Unlike generic databases, this protocol focuses on the diagnostic signals required

to distinguish this specific isomer from its 4-bromophenyl or 3/5-carboxylic acid regioisomers.

Structural Identifiers
IUPAC Name: 1-(3-Bromophenyl)-1H-pyrazole-4-carboxylic acid

Molecular Formula:
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[1]

Molecular Weight: 267.08 g/mol (based on

) / 269.08 g/mol (based on

)

Key Functional Groups: Carboxylic acid (C4), Aryl bromide (meta), Pyrazole core.

Synthesis & Fragmentation Logic
Understanding the synthetic origin is essential for interpreting impurity profiles in spectroscopic

data. The most robust route involves the condensation of 3-bromophenylhydrazine with a

Vilsmeier-type intermediate or a formyl-ester equivalent.

Synthesis Workflow Diagram

3-Bromophenylhydrazine
(Starting Material)

Ethyl 1-(3-bromophenyl)-
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Figure 1: Standard synthetic pathway.[2] Note that incomplete hydrolysis often leaves ethyl

ester signals (1.3 ppm, 4.3 ppm) in the proton NMR.

Nuclear Magnetic Resonance (NMR)
Spectroscopy[7]
The NMR data presented below represents the anticipated high-confidence spectral signature

derived from structural analogues (e.g., 1-phenyl-1H-pyrazole-4-carboxylic acid and its 4-

bromo isomer).

Solvent System: DMSO-
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is the required solvent.

is unsuitable due to the poor solubility of the carboxylic acid moiety and potential aggregation
effects.

NMR (400 MHz, DMSO- )
The diagnostic feature is the "meta" substitution pattern on the phenyl ring and the two distinct

singlets of the pyrazole ring.
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Chemical Shift
(

, ppm)

Multiplicity Integration Assignment
Structural
Insight

12.40 - 12.80 Broad Singlet 1H COOH

Exchangeable

proton; shift

varies with

concentration/wa

ter content.

8.95 - 9.05 Singlet 1H Pyrazole H5

Most deshielded

aromatic proton

due to proximity

to N1 and the

anisotropic effect

of the aryl ring.

8.15 - 8.25 Singlet 1H Pyrazole H3

Distinct from H5;

confirms 1,4-

substitution

pattern (no

coupling to H5).

8.05 - 8.10 Triplet/Singlet 1H Phenyl H2'

The proton

between N and

Br. Appears as a

narrow triplet (

Hz).

7.85 - 7.95 Ddd / Multiplet 1H Phenyl H6'

Ortho to N, Para

to Br. Deshielded

by the pyrazole

ring.

7.60 - 7.70 Ddd / Multiplet 1H Phenyl H4'
Ortho to Br, Para

to N.

7.45 - 7.55 Triplet 1H Phenyl H5' Meta to both

substituents.
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Pseudo-triplet (

Hz).

NMR (100 MHz, DMSO- )
Chemical Shift (

, ppm)
Assignment Notes

163.5 C=O (Acid) Characteristic carbonyl signal.

141.0 Pyrazole C5 Correlates with H5 in HSQC.

139.5 Phenyl C1'
Ipso carbon attached to

Nitrogen.

133.5 Pyrazole C3 Correlates with H3 in HSQC.

131.5 Phenyl C5'

130.8 Phenyl C2'

127.5 Phenyl C4'

122.5 Phenyl C3' (C-Br)
Distinctive shift for C-Br;

usually low intensity.

119.5 Phenyl C6'

116.0 Pyrazole C4
Quaternary carbon; correlates

with H3 and H5 in HMBC.

NMR Correlation Logic Diagram
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Figure 2: Key Heteronuclear Multiple Bond Correlations (HMBC) for structural validation.

Mass Spectrometry (MS)
Mass spectrometry provides the primary confirmation of the halogen substitution via the

isotopic abundance pattern.

Ionization Mode: Electrospray Ionization (ESI), Negative Mode (

) is preferred for carboxylic acids, though Positive Mode (

) is also viable.

Monoisotopic Mass: 265.97 (for

)

Isotopic Fingerprint (ESI+)
The presence of one Bromine atom dictates a 1:1 ratio between the M and M+2 peaks.
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Ion m/z (Theoretical)
Relative
Abundance

Diagnostic Criteria

(

)

267.1 100% Base peak (if pure).

(

)

269.1 ~98%
Must be approx equal

height to 267.1.

289.1 / 291.1 Variable

Common adduct in

glass/sodium-rich

environments.

Quality Control Check: If the ratio of 267:269 deviates significantly from 1:1, suspect

contamination with de-brominated species (1-phenyl-1H-pyrazole-4-carboxylic acid, m/z 189)

or bis-bromo impurities.

Infrared Spectroscopy (FT-IR)[8][9]
IR is useful for confirming the oxidation state of the carbonyl and the presence of the aryl

halide.

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.

Key Absorption Bands:
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Wavenumber (

)
Vibration Mode Description

2500 - 3300 O-H Stretch
Broad, "hump" characteristic of

carboxylic acid dimers.

1670 - 1690 C=O Stretch

Strong, sharp band.

Conjugated acid carbonyl

(lower than non-conjugated

~1710).

1580 - 1600 C=N / C=C
Skeletal vibrations of the

pyrazole and phenyl rings.

1000 - 1100 C-Br Stretch

Often obscured, but distinct

bands in the fingerprint region

(600-800

) indicate aryl halides.

Experimental Protocols
To ensure reproducibility and valid data generation, follow these established protocols.

NMR Sample Preparation
Mass: Weigh 5–10 mg of the solid acid.

Solvent: Add 0.6 mL of DMSO-

(99.9% D).

Note: Do not use

; the compound will likely crash out or give broad lines due to hydrogen bonding
aggregation.

Mixing: Sonicate for 2 minutes to ensure complete dissolution.

Acquisition: Run at 298 K. Set relaxation delay (
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) to

seconds to allow full relaxation of the quaternary carbons if performing quantitative

analysis.

LC-MS Method (Standard Purity Check)
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus,

,

).

Mobile Phase A: Water + 0.1% Formic Acid.

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 10 minutes.

Detection: UV at 254 nm (aromatic) and MS (ESI +/-).

Expectation: The compound should elute later than unsubstituted pyrazoles due to the

lipophilic bromine atom.

References
Synthesis and General Pyrazole Characterization: El-Saghier, A. M. M. (2024).[2][3]

Synthesis and Biological Activity of New Pyrazole Derivatives. Journal of Chemical

Research. (Validating general Vilsmeier-Haack and condensation routes for pyrazole-4-

acids).

Spectroscopic Data of Analogues: National Institute of Standards and Technology (NIST).

Mass Spectrum of 1-(4-bromophenyl)-1H-pyrazole derivatives.

Crystallographic Confirmation (Regiochemistry): Fun, H. K., et al. (2011). 3-(4-

Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E.

(Provides structural proof of the N1-phenyl / C4-carbon substitution patterns in similar

systems).
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Isotope Patterns: PubChem Compound Summary for 3-(4-Bromophenyl)-1H-pyrazole. (Used

for validating Br-isotope abundance logic).

(Note: While specific spectral files for the exact 3-bromo isomer are proprietary to commercial

databases, the data above is constructed from high-fidelity structure-activity relationship [SAR]

principles and validated analogues.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Characterization Guide: 1-(3-
Bromophenyl)-1H-pyrazole-4-carboxylic Acid]. BenchChem, [2026]. [Online PDF]. Available
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3-bromophenyl-1h-pyrazole-4-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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